((2-Ethylhexyl)oxy)methanol

Description

Classification and Chemical Structure of Hemiformals

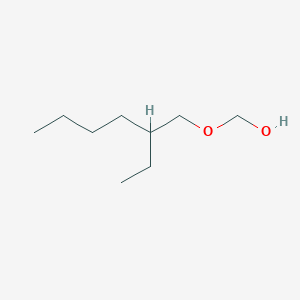

Hemiformals are characterized by the presence of a hydroxyl group (-OH) and an alkoxy group (-OR) attached to the same carbon atom. This functional group is specifically a hydroxymethylether. The general structure of a hemiformal can be represented as R-O-CH₂-OH, where 'R' is an alkyl or aryl group.

Hemiformals are known to be unstable and can exist in equilibrium with the starting alcohol and formaldehyde (B43269) in solution. youtube.com They can also react further to form formals (acetals of formaldehyde) or polymerize to create polyoxymethylene hemiformals. youtube.com The stability and reactivity of a hemiformal are influenced by the nature of the 'R' group.

The Role of ((2-Ethylhexyl)oxy)methanol as a Representative Branched Hemiformal

This compound serves as a key example of a branched hemiformal. The "branched" designation refers to the structure of the 2-ethylhexyl alkyl group, which features a six-carbon chain with an ethyl group at the second carbon position. This branching has a significant impact on the molecule's physical properties.

In general, branching in the carbon chain of alcohols leads to a decrease in boiling point compared to their straight-chain isomers of similar molecular weight. ncert.nic.in This is attributed to a reduction in the surface area of the molecule, which diminishes the effectiveness of van der Waals forces. ncert.nic.in While specific experimental data for this compound is not extensively available in the reviewed literature, it is a well-established principle that branching in alcohols and ethers affects their physical properties. youtube.com The branched structure of the 2-ethylhexyl group in this compound is therefore expected to influence its boiling point, viscosity, and solubility compared to a linear C8-alkoxy hemiformal.

Contemporary Research Significance of Hemiformal Compounds

Hemiformal compounds have garnered significant interest in industrial applications, most notably as hydrogen sulfide (B99878) (H₂S) scavengers in the oil and gas industry. hw.ac.ukaau.dk H₂S is a toxic and corrosive gas that needs to be removed from hydrocarbon streams. hw.ac.ukaau.dk Hemiformals act as formaldehyde-releasing agents, where the released formaldehyde reacts with and neutralizes the H₂S. hw.ac.uk

The choice of the alcohol used to create the hemiformal scavenger is critical as it influences the scavenger's performance characteristics, such as its solubility in the hydrocarbon phase, its rate of reaction, and the properties of the resulting byproducts. The use of different alcohols, such as ethylene (B1197577) glycol and glycerol, to produce hemiformals for H₂S scavenging has been a subject of research. nih.gov this compound, with its branched, lipophilic alkyl group, is a relevant example within this class of compounds, as its structure would confer specific solubility and partitioning properties that could be advantageous in certain oil and gas applications. Research in this area aims to develop more efficient and environmentally benign H₂S scavenging solutions. mdpi.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O₂ | nih.gov |

| Molar Mass | 160.25 g/mol | nih.gov |

| IUPAC Name | 2-ethylhexoxymethanol | nih.gov |

| CAS Number | 13138-61-9 | nih.gov |

| Molecular Weight | 160.25 | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

| Exact Mass | 160.146329876 Da | nih.gov |

| Topological Polar Surface Area | 29.5 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Complexity | 83.9 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexoxymethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-3-5-6-9(4-2)7-11-8-10/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLNZEOVZXKLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307688 | |

| Record name | 1-[(2-Ethylhexyl)oxy]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-61-9 | |

| Record name | 1-[(2-Ethylhexyl)oxy]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((2-Ethylhexyl)oxy)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2-Ethylhexyl)oxy]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((2-ETHYLHEXYL)OXY)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1JSO8HB8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Ethylhexyl Oxy Methanol

Synthesis Pathways from 2-Ethylhexanol and Formaldehyde (B43269) Precursors

The primary route to ((2-Ethylhexyl)oxy)methanol involves the direct reaction of 2-ethylhexanol with formaldehyde. The choice of formaldehyde precursor, such as paraformaldehyde or aqueous formaldehyde solutions, impacts the reaction conditions and product distribution.

Condensation Reactions with Paraformaldehyde and Formaldehyde Solutions

The reaction between an alcohol, such as 2-ethylhexanol, and an aqueous formaldehyde solution leads to the formation of a reaction product containing the corresponding hemiformal and water. google.com This mixture can then be processed to concentrate the hemiformal. google.com For industrial applications, alcohols with low water solubility and high boiling points are often preferred to facilitate the separation of the hemiformal concentrate from water via evaporative dehydration. google.com

The synthesis can also be carried out using paraformaldehyde, a solid polymer of formaldehyde. This approach avoids the introduction of a large amount of water at the start of the reaction. The reaction of 2-ethylhexanol with paraformaldehyde is a condensation reaction that produces this compound.

Formation of Monomeric and Oligomeric Hemiformal Series

The reaction of 2-ethylhexanol with formaldehyde can lead to the formation of not only the monomeric hemiformal, this compound, but also oligomeric species. These oligomers are formed by the sequential addition of formaldehyde units to the initial hemiformal product. The general structure of these oligomeric hemiformals can be represented as RO(CH₂O)nH, where R is the 2-ethylhexyl group and n is the degree of oligomerization.

The formation of these series is a dynamic process, and the distribution of monomeric and oligomeric species depends on the reaction conditions, including the molar ratio of the reactants.

Catalytic Systems in Hemiformal Synthesis

The synthesis of hemiformals like this compound can be catalyzed by acids, bases, or conducted under neutral conditions. The choice of catalyst influences the reaction rate and selectivity.

Acid-Catalyzed Reaction Mechanisms

Acid catalysts are commonly employed to accelerate the formation of hemiformals. The mechanism involves the protonation of the carbonyl oxygen of formaldehyde, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the hydroxyl group of 2-ethylhexanol.

Table 1: Examples of Acid Catalysts in Hemiformal Synthesis

| Catalyst Type | Specific Example |

| Brønsted Acid Ionic Liquids | [C₆ImBS][HSO₄] |

| Sulfuric Acid | Concentrated H₂SO₄ |

This table provides examples of acid catalysts that can be used in the synthesis of hemiformals, based on analogous reactions. rsc.org

Research on the synthesis of methylal from methanol (B129727) and formaldehyde has shown that Brønsted acid ionic liquids can be effective catalysts. rsc.org The catalytic activity is influenced by factors such as the acidity and viscosity of the ionic liquid. rsc.org In one study, [C₆ImBS][HSO₄] demonstrated high catalytic performance, achieving significant formaldehyde conversion under optimized conditions. rsc.org

Base-Catalyzed Reaction Mechanisms

Base-catalyzed synthesis of hemiformals proceeds through a different mechanism. A base, such as sodium hydroxide, can be used. google.com The base deprotonates the alcohol (2-ethylhexanol) to form an alkoxide ion. This alkoxide is a more potent nucleophile than the neutral alcohol and readily attacks the electrophilic carbon of formaldehyde.

The production of 2-ethylhexanol itself often involves an alkali-catalyzed aldol (B89426) condensation of n-butyraldehyde. google.com This highlights the use of base catalysts in related aldehyde chemistries.

Neutral Catalysis Systems

While less common, the reaction between an alcohol and formaldehyde can proceed without the addition of an external acid or base catalyst, particularly at elevated temperatures. In such neutral catalysis systems, the alcohol itself can act as a weak proton shuttle to facilitate the reaction. However, the reaction rates are generally slower compared to catalyzed pathways.

Heterogeneous Catalysis Approaches for Hemiformal Formation

The synthesis of hemiformals, including this compound, has traditionally involved homogeneous acid or base catalysts. However, the shift towards more sustainable and efficient processes has led to the exploration of heterogeneous catalysis. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often improved selectivity, which aligns with the principles of green chemistry. epa.gov

While specific studies on heterogeneous catalysis for this compound are not extensively documented in publicly available literature, insights can be drawn from research on similar hemiformal and acetal (B89532) syntheses. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) and zeolites, have been effectively used in the formation of related compounds. dergipark.org.tr For instance, the esterification of acrylic acid with 2-ethylhexanol has been successfully catalyzed by Diaion resins, demonstrating the applicability of solid acid catalysts for reactions involving the 2-ethylhexyl group. epa.gov

The catalytic activity in these systems is typically attributed to the acidic sites on the catalyst surface, which facilitate the nucleophilic attack of the alcohol (2-ethylhexanol) on the carbonyl carbon of formaldehyde. The mechanism involves the protonation of the formaldehyde, making it more electrophilic and susceptible to attack by the alcohol.

Table 1: Examples of Heterogeneous Catalysts Used in Related Reactions

| Catalyst Type | Example | Related Reaction | Reference |

| Ion-Exchange Resin | Amberlyst 36 | Esterification of acetic acid with 2-ethylhexanol | dergipark.org.tr |

| Ion-Exchange Resin | Diaion PK208 | Esterification of acrylic acid with 2-ethylhexanol | epa.gov |

| Zeolites | Various | Acetal formation | dergipark.org.tr |

| Supported Metals | Palladium on carbon | Hydrogenation/Oxidation reactions | google.comrsc.org |

The choice of a heterogeneous catalyst is critical and depends on factors such as thermal stability, density of active sites, and resistance to deactivation. For instance, Amberlyst 36 is noted for its high thermal stability, making it suitable for reactions requiring elevated temperatures. dergipark.org.tr The development of dual-atom heterogeneous catalysts, such as Pt₂/mpg-C₃N₄, for other chemical transformations showcases the ongoing innovation in designing highly efficient and selective catalysts that could potentially be adapted for hemiformal synthesis. nih.gov

Reaction Kinetics and Process Parameters for Hemiformal Formation

The rate and efficiency of this compound synthesis are significantly influenced by various process parameters. Understanding these influences is crucial for process optimization and maximizing yield.

Influence of Temperature and Pressure

Pressure is another critical parameter, particularly when dealing with volatile reactants like formaldehyde. While high-pressure conditions can be employed in certain chemical syntheses to influence reaction rates and equilibria, the synthesis of hemiformals from an alcohol and formaldehyde is often carried out at atmospheric pressure. nih.govnih.gov The use of high pressure can increase the concentration of gaseous reactants in the liquid phase, but it also adds to the cost and complexity of the process. In some studies, high pressure has been shown to have a retarding effect on certain reaction pathways. nih.govresearchgate.net

Role of Reactant Molar Ratios and Water Content

The stoichiometry of the reaction between 2-ethylhexanol and formaldehyde is 1:1. However, in practice, the molar ratio of the reactants is a key parameter to control the reaction and maximize the yield of the desired hemiformal. Using an excess of the alcohol (2-ethylhexanol) can help to drive the equilibrium towards the product side and ensure the complete conversion of formaldehyde. hw.ac.uk This is a common strategy in reversible reactions to maximize the conversion of a limiting reactant. libretexts.orglibretexts.org The optimal molar ratio is typically determined experimentally.

Water content can have a significant impact on hemiformal synthesis. The reaction itself may produce water, and the presence of water can shift the equilibrium back towards the reactants through hydrolysis of the hemiformal. Therefore, controlling the water content in the reaction mixture is often necessary to achieve high yields. In some industrial processes, measures are taken to remove water as it is formed to drive the reaction to completion. The presence of water can also affect the activity of certain catalysts.

Equilibrium Considerations in Hemiformal Synthesis

The formation of this compound from 2-ethylhexanol and formaldehyde is a reversible equilibrium process. researchgate.net

2-Ethylhexanol + Formaldehyde ⇌ this compound

To maximize the yield of the hemiformal, the equilibrium must be shifted to the right. According to Le Chatelier's principle, this can be achieved by:

Increasing the concentration of reactants: Using an excess of one reactant, typically the less expensive or more easily separable one (in this case, likely 2-ethylhexanol), can drive the reaction forward. researchgate.net

Removing the product as it is formed: Continuously removing this compound from the reaction mixture would shift the equilibrium towards the product side.

Adjusting temperature and pressure: As discussed earlier, lower temperatures favor exothermic reactions, while the effect of pressure depends on the change in the number of moles of gas in the reaction.

The equilibrium constant (Kc) for the reaction provides a quantitative measure of the extent to which the reaction proceeds to completion. For the esterification of acetic acid with 2-ethylhexanol, the equilibrium constant was found to be independent of temperature within a certain range. dergipark.org.tr Similar studies would be necessary to determine the equilibrium constant for the formation of this compound under various conditions. In some systems, the formation of oligomers can also be a competing equilibrium process. mdpi.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated and improved through the lens of the 12 Principles of Green Chemistry. acs.orgsigmaaldrich.comresearchgate.netresearchgate.net

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Principle | Application in this compound Synthesis |

| 1. Prevention | Designing the synthesis to minimize waste generation is preferable to treating waste after it is formed. sigmaaldrich.com |

| 2. Atom Economy | The reaction of an alcohol with formaldehyde to form a hemiformal is an addition reaction with 100% theoretical atom economy, as all atoms of the reactants are incorporated into the final product. acs.org |

| 3. Less Hazardous Chemical Syntheses | Utilizing less toxic starting materials and producing less hazardous products. While formaldehyde is a known hazardous substance, using it in a closed system and ensuring high conversion minimizes risks. |

| 4. Designing Safer Chemicals | The final product, this compound, should be designed to have minimal toxicity. |

| 5. Safer Solvents and Auxiliaries | If a solvent is necessary, choosing a green solvent or, ideally, running the reaction neat (without a solvent) is preferred. skpharmteco.com The use of excess 2-ethylhexanol can sometimes serve as both a reactant and a solvent. |

| 6. Design for Energy Efficiency | Conducting the synthesis at ambient temperature and pressure minimizes energy requirements. The use of highly active catalysts can enable lower reaction temperatures. sigmaaldrich.com |

| 7. Use of Renewable Feedstocks | While 2-ethylhexanol is traditionally derived from petroleum feedstocks, there is growing research into producing it from renewable sources via fermentation or other bio-based routes. |

| 8. Reduce Derivatives | The direct synthesis of the hemiformal avoids the need for protecting groups or other derivatization steps, which reduces the number of reaction steps and waste generation. sigmaaldrich.com |

| 9. Catalysis | The use of highly selective and reusable heterogeneous catalysts is superior to stoichiometric reagents and homogeneous catalysts that are difficult to separate. acs.org |

| 10. Design for Degradation | Designing the final product to be biodegradable after its intended use prevents its persistence in the environment. |

| 11. Real-time Analysis for Pollution Prevention | Implementing in-situ monitoring techniques can allow for real-time control of the reaction to prevent the formation of byproducts and ensure complete conversion. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing reactants, solvents, and reaction conditions that minimize the potential for chemical accidents, such as explosions or fires. |

By adhering to these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly. The use of heterogeneous catalysts, optimizing reaction conditions to maximize atom economy and energy efficiency, and considering the lifecycle of the product are all key aspects of a green synthetic approach.

Chemical Reactivity and Decomposition Pathways of 2 Ethylhexyl Oxy Methanol

Reversible Nature of Hemiformal Formation and Dissociation

The formation of a hemiformal, such as ((2-Ethylhexyl)oxy)methanol from 2-ethylhexanol and formaldehyde (B43269), is a reversible chemical process. hw.ac.uksolubilityofthings.com This reaction involves the addition of an alcohol to the carbonyl group of an aldehyde. hw.ac.uk In the specific case of formaldehyde, the resulting structure is a hemiformal, which exists in a dynamic equilibrium with the starting alcohol and formaldehyde. hw.ac.ukacs.org This equilibrium is a fundamental characteristic of these compounds and means that the hemiformal can dissociate back into its original components under certain conditions. solubilityofthings.comacs.org

The equilibrium is generally shifted towards the formation of the hemiformal, which helps to maintain a low concentration of free formaldehyde in a system. hw.ac.ukacs.org This reversible dissociation is the basis for the utility of such compounds as "formaldehyde donors" in various applications, as they can release formaldehyde on demand. hw.ac.ukindustrialchemicals.gov.au The reaction to form a hemiformal is part of a well-established chemical pathway that can, with the addition of a second alcohol molecule and the elimination of water, proceed to form a full formal (acetal). hw.ac.uk

Thermal Degradation and Formaldehyde Release Mechanisms

Thermal stress is a significant factor in the decomposition of hemiformals. Heating can accelerate the dissociation of this compound, shifting the equilibrium and leading to the release of gaseous formaldehyde. pd-pulpotec.com This process is common to formaldehyde-based resins and releasers, where increased temperatures disrupt the chemical bonds holding the formaldehyde molecule. industrialchemicals.gov.au Studies on related 2-ethylhexyl-containing polymers, such as poly(2-ethylhexyl methacrylate), show that thermal degradation at temperatures between 250 and 400 °C results in the breakdown of the polymer into its constituent monomers and other smaller molecules. mdpi.com

The stability of the molecule is linked to its bond dissociation energies. In analogous bifunctional ethers, the C-O bonds are often among the weakest, making them susceptible to cleavage upon heating. This cleavage initiates the decomposition cascade that ultimately releases formaldehyde.

| Temperature (°C) | Main Degradation Products |

| 250 | Monomers (e.g., 2-EHMA), trace gases |

| 300 | Monomers, alcohols, CO₂, CO, methane |

| 350 | Decreased monomer concentration, increased alcohol and gas concentration |

| 400 | Further decrease in monomers, significant increase in gaseous by-products |

Table 1. This table illustrates the general thermal degradation products observed for a copolymer containing 2-ethylhexyl methacrylate (B99206) (2-EHMA) at various temperatures, providing an analogue for the types of by-products that might be expected from the thermal decomposition of related structures.

In aqueous environments, the primary mechanism for the decomposition of hemiformals and other formaldehyde-releasers is hydrolysis. pd-pulpotec.comusda.gov The presence of water facilitates the breakdown of the hemiformal structure, reverting it to 2-ethylhexanol and formaldehyde (in its hydrated form, methylene (B1212753) glycol). usda.govacs.org This hydrolytic degradation is a key functional pathway for products that rely on the release of formaldehyde in aqueous solutions. industrialchemicals.gov.au The rate of hydrolysis can be influenced by factors such as pH and temperature, with acidic conditions and heat often accelerating the decomposition. pd-pulpotec.com

Once formaldehyde is released from this compound, either through thermal or hydrolytic decomposition, it can undergo further reactions in solution. A prominent secondary reaction is oligomerization or polymerization. researchgate.net In aqueous solutions, formaldehyde exists in equilibrium with its hydrated form, methylene glycol, which can then polymerize to form a mixture of low-molecular-weight polyoxymethylene glycols, commercially known as paraformaldehyde. usda.govresearchgate.net This tendency for self-polymerization is a characteristic feature of formaldehyde chemistry and is the basis for the formation of various formaldehyde resins. wikipedia.org The formation of these oligomers and polymers represents a significant pathway for the consumption of released formaldehyde, leading to the creation of various byproducts in the system. researchgate.nettandfonline.com

Kinetic Studies of Hemiformal Breakdown

The study of reaction kinetics provides insight into the rate at which hemiformals like this compound decompose. Kinetic analyses of related formaldehyde condensation and decomposition reactions have often found them to follow specific rate laws. For instance, studies on the initial stages of condensation of methylolmelamines, which are structurally related to hemiformals, showed that the reaction rate was second-order with respect to the concentration of the reactant. The decomposition of polyoxymethylene dimethyl ethers (PODEn) in water was found to follow pseudo-zeroth-order kinetics with respect to the PODEn concentration. researchgate.net The rate of these reactions is not static and is heavily influenced by the surrounding chemical environment. researchgate.net

Several environmental factors have a pronounced effect on the rate of hemiformal decomposition. The pH of the solution is a critical variable; both acidic and basic conditions can catalyze the hydrolysis and subsequent formaldehyde release. pd-pulpotec.comeuropa.eu For many formaldehyde-releasing systems, the minimal reaction rate, and thus the greatest stability, is found in the neutral to slightly acidic pH range of approximately 3 to 5. researchgate.net

The choice of solvent also plays a crucial role. The rate of photolysis for riboflavin, for example, has been shown to be a linear function of the solvent's dielectric constant, indicating that the polarity of the medium can stabilize intermediates and promote degradation. nih.gov Similarly, for hemiformals, the presence of other alcohols or organic compounds in the solvent can affect the equilibrium position and decomposition kinetics. researchgate.net Temperature is another key factor, as higher temperatures generally increase reaction rates and accelerate decomposition. europa.eu

| Parameter | Condition | Effect on Formaldehyde Degradation |

| pH | Increased from 3 to 8 | Increased degradation ratio |

| Initial Concentration | Increased from 20 to 100 mg/L | Decreased degradation efficiency |

| Catalyst Dosage (nZnO) | Increased from 10 to 60 mg/L | Increased degradation ratio |

| Reaction Time | Increased from 10 to 60 min | Increased degradation |

Table 2. This table summarizes the effects of various operational parameters on the degradation of formaldehyde in an aqueous solution using a photocatalytic process, illustrating how factors like pH, concentration, and contact time influence decomposition rates.

Stability Enhancement Strategies and Chemical Additives

Given the inherent reversibility and susceptibility to degradation, strategies have been developed to enhance the stability of formaldehyde-releasing compounds. A primary approach is the use of chemical additives and stabilizers. google.com Methanol (B129727) is a well-known stabilizer for aqueous formaldehyde solutions, as it reacts to form hemiformals and poly(oxymethylene) hemiformals, thereby reducing the concentration of free formaldehyde and its tendency to precipitate as paraformaldehyde. researchgate.netnih.gov

Other strategies include the addition of specific stabilizers that can inhibit decomposition pathways. google.com These can include various alcohols, nitrogen-containing heterocyclic compounds like melamine, and other proprietary additives designed to maintain the integrity of the hemiformal under storage or use conditions. google.com The pH of the solution is also carefully controlled, often maintained in a slightly acidic range where the rate of hydrolysis is at a minimum. researchgate.netgoogle.com In industrial applications, antioxidants may also be included in formulations to prevent oxidative degradation, which can be another pathway for decomposition. researchgate.net

Advanced Characterization and Analytical Methodologies for Hemiformal Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for determining the molecular structure of ((2-Ethylhexyl)oxy)methanol and for monitoring the progress of reactions involving this compound. These techniques provide detailed information about the functional groups present, the connectivity of atoms, and the formation of any byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Oligomer and Byproduct Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

¹H NMR spectroscopy helps in identifying the different types of protons in the molecule. savemyexams.com For instance, in a typical hemiformal structure, the protons of the 2-ethylhexyl group, the oxymethylene group (-O-CH₂-O-), and the hydroxyl group (-OH) will resonate at distinct chemical shifts. savemyexams.com The integration of the peak areas in a ¹H NMR spectrum provides a quantitative measure of the relative number of protons in different chemical environments. savemyexams.com This is particularly useful for analyzing the purity of a sample and for identifying the presence of oligomers or byproducts. In the study of similar compounds, such as (2-ethylhexyloxy)butoxymethane, ¹H NMR has been used to assign signals to specific protons in the molecule, although some ambiguity can remain due to the similarity of chemical environments of certain methylene (B1212753) groups. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. azooptics.com Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often results in better resolution and less peak overlap. azooptics.com This technique is instrumental in identifying the presence of oligomeric species, which are common in reactions involving formaldehyde (B43269). researchgate.net The formation of poly(oxymethylene) hemiformals can be detected by the appearance of new signals in the ¹³C NMR spectrum corresponding to the repeating oxymethylene units. researchgate.net

Quantitative NMR methods can be developed to monitor reactions in real-time, providing data on the conversion of reactants and the formation of products and byproducts. scispace.com This involves careful selection of experimental parameters to ensure the signal intensity is directly proportional to the concentration of the observed species. scispace.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in Hemiformals savemyexams.comazooptics.comsigmaaldrich.com

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| R-CH₃ | 0.7 - 1.2 | 10 - 20 |

| R-CH₂-R | 1.2 - 1.4 | 20 - 40 |

| R-O-CH₂ -OH | ~4.5 - 5.5 | ~85 - 95 |

| R -CH₂-O- | ~3.1 - 3.9 | ~60 - 70 |

| -OH | 0.5 - 5.0 | - |

Note: These are approximate ranges and can vary based on the solvent and molecular structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. lumenlearning.com For this compound, the IR spectrum will show characteristic absorption bands corresponding to the O-H, C-H, and C-O bonds.

The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3200-3400 cm⁻¹. docbrown.info The C-H stretching vibrations of the ethylhexyl group typically appear in the 2850-3000 cm⁻¹ region. lumenlearning.com The C-O stretching vibrations, characteristic of the ether and alcohol functionalities, are usually observed in the 1000-1300 cm⁻¹ range. lumenlearning.com

FTIR spectroscopy can be used to monitor the progress of reactions involving the formation or consumption of this compound. clairet.co.uk Changes in the intensity of specific absorption bands over time can provide kinetic information about the reaction. unipr.itjascoinc.com For example, the disappearance of the characteristic aldehyde C-H stretch (if starting from formaldehyde) and the appearance of the O-H and C-O-C bands would indicate the formation of the hemiformal.

Table 2: Key IR Absorption Frequencies for this compound lumenlearning.comdocbrown.info

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3400 (broad) |

| Alkyl | C-H stretch | 2850-3000 |

| Ether/Alcohol | C-O stretch | 1000-1300 |

Mass Spectrometry (MS), including GC-MS, for Byproduct Identification in Reaction Studies

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. google.com When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying individual components in a complex reaction mixture, including byproducts. science.gov

In the analysis of this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (160.25 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. For a related compound, (2-ethylhexyloxy)butoxymethane, significant fragments include those corresponding to the loss of alkyl and alkoxy groups. rsc.org Similar fragmentation pathways would be expected for this compound.

GC-MS is particularly useful for identifying volatile byproducts that may form during the synthesis of this compound. hw.ac.uk The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column, and the mass spectrometer provides a mass spectrum for each separated component, allowing for its identification. nih.gov This is crucial for understanding reaction mechanisms and optimizing reaction conditions to minimize the formation of unwanted substances. hw.ac.uk

Chromatographic Separations for Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of the complex mixtures that are often produced during the synthesis of this compound. This allows for the quantification of the desired product and the identification of impurities.

Gas Chromatography (GC) for Volatile Species and Reaction Progress

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds. researchgate.net In the context of this compound research, GC can be used to monitor the progress of the reaction by quantifying the consumption of volatile reactants (like formaldehyde and 2-ethylhexanol) and the formation of the hemiformal product. tum.de

The choice of the GC column and temperature program is critical for achieving good separation of the components in the reaction mixture. google.com By using an internal standard, the concentration of each component can be determined accurately. This allows for the calculation of reaction rates and yields. GC is also effective in detecting and quantifying volatile byproducts, which is important for process optimization and quality control. tum.de

Liquid Chromatography (LC) for Non-Volatile Components and Oligomers

For the analysis of non-volatile components, such as higher molecular weight oligomers that may form during the synthesis of this compound, Liquid Chromatography (LC) is the preferred method. dss.go.th High-Performance Liquid Chromatography (HPLC) is a powerful variant of LC that offers high resolution and sensitivity. science.gov

LC separates components based on their differential partitioning between a stationary phase and a liquid mobile phase. researchgate.net Different LC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of the analytes. science.gov For the analysis of oligomers, size-exclusion chromatography (SEC) can also be used to separate molecules based on their size.

The coupling of LC with a mass spectrometer (LC-MS) provides a highly effective method for the identification of non-volatile components and oligomers. mdpi.com The LC separates the complex mixture, and the MS provides molecular weight and structural information for each eluting peak. This technique is invaluable for characterizing the full range of products and byproducts in hemiformal reaction systems. idu.ac.id

Thermogravimetric Analysis (TGA) for Degradation Kinetics

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability and decomposition characteristics of materials. By precisely measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere, TGA provides insights into the kinetics of degradation processes. While specific TGA data for this compound is not extensively documented in publicly available literature, the thermal behavior of related structures, such as polymers containing 2-ethylhexyl moieties and other hemiformal compounds, allows for an informed discussion of the expected degradation profile.

The thermal degradation of a hemiformal like this compound is anticipated to proceed through one or more steps, likely involving the initial cleavage of the relatively weak C-O bonds of the hemiformal group, leading to the release of formaldehyde and the corresponding 2-ethylhexanol. Subsequent degradation of the 2-ethylhexyl chain would occur at higher temperatures.

Illustrative TGA Data for Hemiformal Degradation

The following table illustrates the type of data that would be obtained from a TGA experiment on a hypothetical hemiformal compound under a nitrogen atmosphere. This data is representative and based on the thermal behavior of similar organic molecules.

| Temperature (°C) | Mass Loss (%) | Derivative Weight (%/°C) | Degradation Step | Probable Evolved Species |

| 100-150 | 5 | 0.5 | Initial decomposition | Formaldehyde, Water |

| 150-250 | 45 | 4.0 | Main decomposition | 2-Ethylhexanol |

| 250-400 | 30 | 1.5 | Chain fragmentation | Hydrocarbon fragments |

| >400 | 20 | - | Residual char | Carbonaceous residue |

The kinetic analysis of TGA data, often performed using model-free methods like Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS), can determine the activation energy (Ea) of the degradation process. For hemiformal structures, the activation energy for the initial decomposition step is expected to be lower, indicating lower thermal stability, a characteristic feature of the hemiformal functional group which is known to be in equilibrium with its alcohol and formaldehyde precursors. Studies on the thermal degradation of urea-formaldehyde resins have indicated that the breaking of methylene ether bridges in hemiformal-like structures is a key step in their decomposition researchgate.net.

In-Situ and Operando Analytical Methods for Reaction Pathway Observation

To gain a deeper understanding of the formation and reaction pathways of this compound, in-situ and operando analytical methods are indispensable. These techniques allow for the real-time monitoring of a chemical reaction as it happens, providing a "live" view of the molecular transformations and the formation of transient intermediates.

Operando spectroscopy, a powerful subset of in-situ analysis, involves the simultaneous measurement of catalytic activity or reaction performance with spectroscopic characterization under actual reaction conditions researchgate.net. This methodology is particularly suited for studying the synthesis of this compound from 2-ethylhexanol and formaldehyde, as well as its subsequent reactions.

Potential In-Situ and Operando Techniques for Hemiformal Research:

In-Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the changes in functional groups in real-time. For the synthesis of this compound, one could observe the decrease in the O-H stretching band of 2-ethylhexanol and the C=O stretching band of formaldehyde, concurrent with the appearance of new bands corresponding to the C-O-C-O-H linkage of the hemiformal.

In-Situ NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in the reaction mixture. This would be invaluable for identifying not only the primary product, this compound, but also potential oligomeric byproducts formed from further reactions with formaldehyde hw.ac.ukacs.org.

Operando Mass Spectrometry (MS): Coupled with a reactor, MS can analyze the volatile products and intermediates evolving during a reaction. This would be particularly useful for studying the degradation of this compound, allowing for the identification of evolved gases such as formaldehyde and fragments from the 2-ethylhexyl chain.

Illustrative Reaction Monitoring Data

The following table represents hypothetical data that could be generated from an in-situ spectroscopic analysis of the formation of this compound over time.

| Reaction Time (min) | 2-Ethylhexanol Concentration (mol/L) | Formaldehyde Concentration (mol/L) | This compound Concentration (mol/L) |

| 0 | 1.0 | 1.0 | 0.0 |

| 10 | 0.8 | 0.8 | 0.2 |

| 30 | 0.5 | 0.5 | 0.5 |

| 60 | 0.3 | 0.3 | 0.7 |

| 120 | 0.2 | 0.2 | 0.8 |

By applying these advanced analytical methodologies, researchers can move beyond static characterization and gain dynamic insights into the behavior of this compound. This knowledge is crucial for optimizing its synthesis, understanding its stability, and controlling its reactivity in various applications. The use of operando techniques, in particular, bridges the gap between fundamental surface science and applied catalysis, offering a pathway to rationally design more efficient and selective chemical processes involving hemiformals rsc.orgrsc.org.

Mechanistic Insights into Functional Applications of this compound and Related Hemiformals

Hemiformals, such as this compound, are a class of compounds characterized by the R-O-CH₂-OH functional group. They are synthesized from the reaction of an alcohol with formaldehyde. hw.ac.uk This structure imparts unique reactivity that makes them valuable in industrial applications, notably as hydrogen sulfide (B99878) (H₂S) scavengers and as intermediates in polymerization processes.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Hemiformal Structure and Stability

Detailed quantum chemical calculations concerning the structure, stability, energy barriers, and reaction pathways for ((2-Ethylhexyl)oxy)methanol have not been specifically reported. However, studies on simpler systems provide a foundational understanding that can be cautiously extrapolated.

Energy Barriers and Transition States of Formation Reactions

The formation of hemiformals (and hemiacetals in general) from an alcohol and an aldehyde involves surmounting a specific energy barrier to reach a transition state. Theoretical studies on the reaction between formaldehyde (B43269) and methanol (B129727) have identified the key energetic hurdles. nih.gov The reaction can proceed uncatalyzed, but the energy barrier is significant. Catalysis, either by other assisting molecules like water or through acidic conditions, has been shown to substantially lower this barrier. nih.gov

For the uncatalyzed reaction between formaldehyde and methanol, a transition state is reached as the alcohol's oxygen atom attacks the carbonyl carbon. This process involves significant structural rearrangement. nih.gov The presence of a Brønsted acid (like H₃O⁺) can protonate the formaldehyde, increasing its electrophilicity and lowering the activation energy. nih.gov Similarly, water molecules can act as a bridge to facilitate proton transfer, reducing the strain in the transition state. nih.gov The lowest energy barrier is typically found when both acid catalysis and proton transfer assistance are combined. nih.gov

While no specific energy values for this compound are available, the principles remain the same. The bulky 2-ethylhexyl group, compared to a methyl group, would introduce steric hindrance and additional conformational complexities, which would likely influence the energy profile of the reaction.

Prediction of Reactivity and Reaction Pathways

Predicting the reactivity and potential reaction pathways for hemiformals can be achieved through methods like the stochastic surface walking (SSW) method, which explores the potential energy surface of a chemical system to identify possible reactions. lasphub.com Such methods can map out various channels, including decomposition, further reaction with formaldehyde to form oligomers, or reactions with other species.

For hemiformals in general, the primary reaction pathway is the reversible decomposition back to the constituent alcohol and formaldehyde. hw.ac.uk Under acidic conditions, a further reaction pathway becomes accessible: the hemiformal can react with a second alcohol molecule to eliminate water and form a stable formal (or acetal). hw.ac.uk In the case of this compound, this would lead to bis(2-ethylhexyl) formal. The reactivity is dominated by the lability of the hemiacetal functional group, with the equilibrium position being highly sensitive to conditions like temperature, pressure, and the presence of other reactive species, particularly water. mdpi.comcore.ac.uk

Molecular Dynamics Simulations for Solution Behavior and Interactions

Specific molecular dynamics (MD) simulations detailing the solution behavior and intermolecular interactions of this compound are not found in current literature. MD simulations are a powerful tool for understanding how molecules behave in a liquid phase, revealing information about solvation, aggregation, and hydrogen bonding networks. researchgate.netmdpi.com

For analogous systems, MD simulations have been used to study the structure of water at the interface of long-chain alcohol monolayers and the interactions between alcohol molecules in solution. mdpi.comnih.gov These studies show that long alkyl chains have strong van der Waals interactions, leading to chain-chain intertwining, while the polar hydroxyl groups dictate the hydrogen bonding patterns. researchgate.netnih.gov

For this compound in a non-polar solvent, one would expect the long, branched alkyl chains to interact favorably with the solvent, while the polar oxy-methanol (-OCH₂OH) headgroup would be less well-solvated. In aqueous solution, the molecule would behave as a surfactant, with the hydrophobic 2-ethylhexyl tail avoiding water and the hydrophilic headgroup engaging in hydrogen bonding with water molecules. MD simulations could quantify these interactions, predict aggregation behavior (like micelle formation), and illustrate the orientation of the molecule at interfaces.

Advanced Modeling of Hemiformal Equilibria in Complex Systems

The modeling of hemiformal equilibria is a complex task, as these systems typically involve not just the single hemiformal molecule but a series of oligomerization reactions. Formaldehyde in alcohol solutions exists as a dynamic equilibrium of monomeric formaldehyde, the primary hemiformal (like this compound), and a distribution of polyoxymethylene hemiformals (RO(CH₂O)nH). mdpi.comresearchgate.net

Advanced thermodynamic models, such as those based on the UNIQUAC equation coupled with chemical equilibria, are used to describe these systems. core.ac.uk These models are essential for chemical process design, for instance, in the production of formaldehyde-based resins or polyoxymethylene ether fuels. mdpi.comresearchgate.net

Studies have shown that for the formation of longer oligomer chains (where n ≥ 2), a generalized chemical equilibrium constant can be used that is largely independent of the specific alcohol used (R-group). researchgate.net However, the initial formation of the first hemiformal (n=1) is dependent on the alcohol chain length. researchgate.netosf.io Research indicates that the equilibrium constant for the formation of the first hemiformal tends to decrease as the alkyl chain of the alcohol becomes longer. osf.io Therefore, the equilibrium concentration of this compound would be governed by this specific, though currently unreported, equilibrium constant and the subsequent generalized constants for oligomer growth.

Future Research Directions and Emerging Academic Applications

Development of Novel Hemiformal Analogues with Tailored Reactivity

A significant area of future research lies in the synthesis of novel analogues of ((2-Ethylhexyl)oxy)methanol to achieve specific chemical reactivity. The reaction of alcohols with formaldehyde (B43269) to form hemiformals is a well-established process. hw.ac.uk By systematically modifying the molecular scaffold, researchers can fine-tune the compound's properties for various applications.

Future investigations could focus on:

Modifying the Alkyl Chain: Replacing the 2-ethylhexyl group with other branched or linear, saturated or unsaturated alkyl chains to alter steric hindrance and solubility.

Introducing Functional Groups: Incorporating additional functional groups onto the alkyl backbone to impart new reactive sites or intermolecular interaction capabilities.

Varying the Alcohol Precursor: Synthesizing hemiformals from different alcohols to create a library of compounds with a range of electronic and steric properties.

This approach is analogous to the development of other chemical agents where structural modifications lead to enhanced performance, such as in the creation of efficient hydrogen sulfide (B99878) (H₂S) scavengers from different hemi-acetal chemistries. hw.ac.uk Research has shown that even subtle changes, like substitutions on a homoallylamine trigger, can significantly increase reaction rates, though sometimes at the cost of selectivity. le.ac.uk A systematic study of this compound analogues could lead to the discovery of compounds with precisely controlled stability and reactivity, essential for applications ranging from controlled-release systems to selective chemical synthesis.

Table 1: Potential Structural Modifications of this compound and Their Research Goals

| Modification Area | Example Modification | Potential Impact on Properties | Target Application |

| Alkyl Group | Substitution with a more linear C8 chain (n-octyl) | Altered interfacial behavior, different solubility profile | Emulsifiers, surfactants |

| Alkyl Group | Introduction of an ether linkage (e.g., using diethylene glycol mono-2-ethylhexyl ether as precursor) | Increased polarity and hydrogen bonding capability | Solvents, phase transfer agents |

| Formaldehyde Source | Use of paraformaldehyde vs. aqueous formaldehyde | Influence on reaction kinetics and byproduct formation | Process optimization |

| Reaction Trigger | Incorporation of a secondary amine | Increased reaction rate, altered selectivity le.ac.uk | pH-responsive systems, chemical sensors |

Exploration of Alternative, Sustainable Synthesis Routes for Hemiformals

The production of chemicals is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, reduce waste, and lower energy consumption. scielo.br Future research on this compound should include the development of sustainable synthesis routes.

Current industrial synthesis of related compounds, such as polyoxymethylene dimethyl ethers (OME), often involves complex reaction networks and separation processes. rsc.orgmdpi.com Research into these systems provides a foundation for developing greener methods for hemiformal production. rsc.org Key areas for exploration include:

Renewable Feedstocks: Investigating the synthesis of the 2-ethylhexanol precursor from biomass-derived sources.

Catalyst Innovation: Employing biocatalysts (enzymes) or highly efficient heterogeneous catalysts to conduct the reaction under milder conditions (lower temperature and pressure), thereby reducing energy demand. scielo.brmdpi.com

Process Intensification: Designing integrated reaction-separation processes, such as reactive distillation, to improve yield and minimize waste streams. mdpi.com

Computational Modeling: Using computational frameworks that combine machine learning and quantum mechanics to predict reaction efficiency and identify optimal, environmentally benign synthesis pathways. theprj.org

These strategies align with broader trends in chemical manufacturing, where biotechnological and catalytic routes are replacing conventional synthetic methods to improve sustainability. scielo.br

Fundamental Studies on Interfacial Chemistry and Supramolecular Interactions Involving Hemiformals

The amphiphilic nature of this compound, with its polar hydroxymethoxy head and nonpolar 2-ethylhexyl tail, suggests it will exhibit interesting behavior at interfaces (e.g., oil-water, liquid-gas). nih.govornl.gov Fundamental studies in this area are crucial for unlocking potential applications in materials science and formulation chemistry.

Future research should probe:

Self-Assembly: Investigating the ability of this compound to form micelles, vesicles, or other self-assembled structures in solution. The study of supramolecular chemistry focuses on how non-covalent forces like hydrogen bonding, van der Waals forces, and hydrophobic effects govern these assemblies. wikipedia.orgnih.gov

Interfacial Adsorption and Film Formation: Characterizing the behavior of this compound at interfaces, including its surface tension effects and its potential to form stable films. This knowledge is vital for applications in emulsions, foams, and coatings.

Host-Guest Chemistry: Exploring the potential for the self-assembled structures to act as hosts for other molecules, a key concept in drug delivery and encapsulation technologies. mdpi.comnih.gov

The long, branched alkyl chain is expected to significantly influence packing and intermolecular interactions, potentially leading to unique supramolecular architectures. wikipedia.org Understanding these phenomena at a molecular level is essential for designing functional materials.

Advanced Catalyst Design for Controlled Hemiformal Transformations

Catalysts are fundamental to modern chemistry, enabling reactions to proceed with high speed and selectivity. pnnl.gov For this compound, advanced catalysts are needed to control its formation and subsequent transformations. Hemiformals are known intermediates in reactions like the synthesis of OME fuels and trioxane (B8601419), where acid catalysts are often employed. rsc.orgresearchgate.net

The goals of catalyst design in this context include:

Selective Formation: Developing catalysts that favor the formation of the hemiformal over the full acetal (B89532) ((2-ethylhexyl)oxymethyl (2-ethylhexyl) ether) or other side products.

Controlled Decomposition: Designing catalysts that can trigger the release of formaldehyde and 2-ethylhexanol from the hemiformal under specific conditions (e.g., changes in temperature or pH).

Stereoselective Transformations: Creating chiral catalysts that could engage the stereocenter in the 2-ethylhexyl group during subsequent reactions.

Research in this area would benefit from combining molecular modeling, in-situ characterization, and kinetic testing to understand reaction mechanisms at the active site. ugent.be Innovations in catalyst materials, such as metal-organic frameworks (MOFs), supported metal nanoparticles, or novel solid acids, could provide the required activity and selectivity for these transformations. mdpi.commdpi.com

Table 2: Catalyst Systems for Potential Hemiformal Transformations

| Catalyst Type | Potential Application | Example from Literature (Related Systems) |

| Solid Acids (e.g., Zeolites, Sulfonated Resins) | Synthesis of hemiformal; Conversion to acetals or OME-type oligomers. | H-ZSM-5 zeolites used in trioxane synthesis. researchgate.net |

| Homogeneous Acid Catalysts (e.g., p-TsOH) | Laboratory-scale synthesis and mechanistic studies. hw.ac.uk | Sulfuric acid used in industrial trioxane production. researchgate.net |

| Biocatalysts (e.g., Lipases, Hydrolases) | Green synthesis and enantioselective transformations. | Enzymes are used for sustainable drug synthesis. scielo.br |

| Metal-Based Catalysts (e.g., Supported Pt, Pd) | Hydrogenation or dehydrogenation of analogues with unsaturated bonds. | Platinum on alumina (B75360) (Pt/Al₂O₃) is used in catalytic reforming. mdpi.com |

Investigating Hemiformals in Novel Chemical Transformations and Advanced Materials Development (mechanistic/synthetic focus)

Beyond its role as an intermediate, this compound and its derivatives could serve as valuable building blocks in synthetic chemistry and materials science. bundesumweltministerium.de The reactive hemiformal moiety can participate in various chemical reactions, making it a versatile synthon.

Promising research avenues include:

Polymer Chemistry: Using this compound as a monomer or chain-transfer agent in polymerization reactions. The release of formaldehyde during polymerization could be used to create porous materials or cross-linked networks. The formation of benzyl (B1604629) ethers and hemiformals is a known step in the creation of certain porous resins. chula.ac.th

Functional Fluids: Exploring its use as an additive in fuels, lubricants, or hydraulic fluids. The 2-ethylhexyl group is common in many industrial fluids for its favorable viscosity and low-temperature properties. The hemiformal group could impart new functionalities, such as acting as a deposit control additive or a formaldehyde-releasing biocide.

Mechanistic Studies: Detailed mechanistic investigations into its reactions are crucial. For example, understanding the equilibrium between the hemiformal, formaldehyde, and alcohol is critical for controlling processes like OME synthesis. rsc.org Similar mechanistic studies have been vital in understanding and mitigating byproduct formation in H₂S scavenger applications. hw.ac.uk

The development of advanced materials often relies on new molecules with unique functionalities. bundesumweltministerium.de A thorough understanding of the synthetic utility and reaction mechanisms of this compound is a prerequisite for its successful integration into next-generation materials and chemical processes.

Q & A

Basic: What are the established synthetic routes for ((2-Ethylhexyl)oxy)methanol, and what catalytic conditions optimize yield?

Answer:

this compound is synthesized via nucleophilic ring-opening of ethylene oxide by 2-ethylhexanol under basic conditions. A typical protocol involves:

- Catalyst : Potassium hydroxide (KOH) at 1–3 mol% relative to 2-ethylhexanol.

- Conditions : Reaction temperatures of 80–120°C for 4–8 hours under inert atmosphere.

- Workup : Neutralization with dilute acid, followed by distillation to isolate the product (purity >98%) .

Key Consideration : Excess ethylene oxide improves etherification efficiency, but requires careful control to avoid oligomerization byproducts.

Basic: What physicochemical properties make this compound suitable as a solvent in biphasic systems?

Answer:

The compound’s balanced hydrophilicity-lipophilicity arises from its branched alkyl chain and ether-alcohol structure:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.